

physicochemical properties of 5-(4-Chlorophenyl)pyridin-2-amine

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Compound of Interest

Compound Name: **5-(4-Chlorophenyl)pyridin-2-amine**

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An In-depth Technical Guide on the Physicochemical Properties of **5-(4-Chlorophenyl)pyridin-2-amine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Chlorophenyl)pyridin-2-amine is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group and a 4-chlorophenyl group. Its structural motifs are of significant interest in medicinal chemistry, where pyridine and its derivatives are recognized as privileged scaffolds in the design of novel therapeutic agents. This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.^{[1][2]} A thorough understanding of its physicochemical properties is fundamental for its application in drug design, synthesis, formulation, and pharmacokinetic studies.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **5-(4-Chlorophenyl)pyridin-2-amine**. It includes detailed experimental protocols for its synthesis and characterization, presented to aid researchers in their laboratory work.

Physicochemical Properties

The fundamental physicochemical properties of **5-(4-Chlorophenyl)pyridin-2-amine** are summarized below. It is important to note that while some properties are derived from database entries, key experimental values such as melting point, boiling point, and pKa are not readily available in the public domain literature and await experimental determination.

Property	Value	Source
Molecular Formula	C ₁₁ H ₉ ClN ₂	[2] [3] [4]
Molecular Weight	204.66 g/mol (or 204.7 g/mol)	[2] [3] [4]
CAS Number	84596-08-7	[2] [4]
Appearance	Solid (form not specified)	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	
XlogP (Predicted)	2.8	[3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **5-(4-Chlorophenyl)pyridin-2-amine** and related compounds are crucial for research and development. The following protocols are based on established and widely used laboratory techniques.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of 5-aryl-2-aminopyridines is commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a versatile and efficient route for forming the critical carbon-carbon bond between the pyridine and phenyl rings.[\[1\]](#)[\[5\]](#)[\[6\]](#)

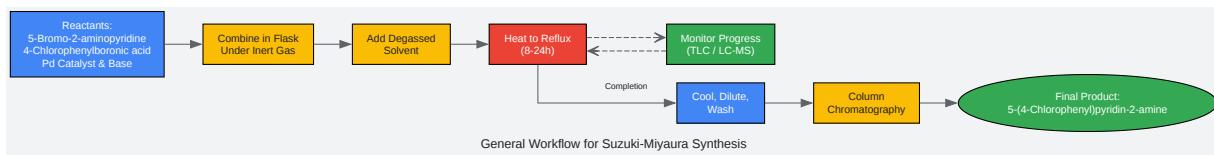
Reaction Principle: The reaction involves the coupling of a pyridyl halide (or triflate) with an arylboronic acid in the presence of a palladium catalyst and a base.[\[7\]](#)

Materials:

- 5-Bromo-2-aminopyridine (or other suitable precursor)
- 4-Chlorophenylboronic acid (1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}_2(\text{dba})_3$ with a suitable ligand, 1-3 mol%)[6]
- Base (e.g., K_2CO_3 , K_3PO_4 , 2.0-3.0 equivalents)[1][6]
- Solvent (e.g., 1,4-Dioxane/Water mixture, Acetonitrile)[5][7]
- Inert gas (Argon or Nitrogen)

Procedure:

- Reaction Setup: In an oven-dried Schlenk tube or round-bottom flask, combine 5-bromo-2-aminopyridine (1.0 mmol), 4-chlorophenylboronic acid (1.5 mmol), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.03 mmol), and the base (e.g., K_2CO_3 , 2.0 mmol).[1]
- Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[6]
- Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.[5]
- Reaction: Heat the mixture to reflux (typically 85-95 °C) with vigorous stirring.[5]
- Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[1][7]
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[7]
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, **5-(4-Chlorophenyl)pyridin-2-amine**.[7]



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A typical experimental workflow for Suzuki-Miyaura synthesis.

Protocol for Melting Point Determination

The melting point is a critical physical property for compound identification and purity assessment.^[8] A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C.

Apparatus:

- Capillary melting point apparatus^[9]
- Glass capillary tubes (one end sealed)^[10]
- Thermometer or digital temperature probe^[8]

Procedure:

- Sample Preparation: Ensure the compound is completely dry. Finely powder a small amount of the solid. Tap the open end of a capillary tube into the powder to collect a small sample.^[9]
- Packing: Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid tightly into the sealed end. The packed sample height should be 2-3 mm.^{[9][10]}
- Measurement: Place the capillary tube into the heating block of the melting point apparatus.^[9]

- Heating: Heat the sample rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[9]
- Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Record the temperature at which the last crystal melts (the end of the melting range).[8]
- Cooling: Allow the apparatus to cool sufficiently before performing another measurement.[9]

Protocol for Aqueous Solubility Determination

Aqueous solubility is a key determinant of a drug's bioavailability. A general qualitative and semi-quantitative procedure is described below.

Materials:

- Test tubes
- Vortex mixer
- The compound of interest (25 mg)
- Solvents: Deionized water, 5% HCl, 5% NaOH, 5% NaHCO₃[11]

Procedure:

- Water Solubility: Add 25 mg of the compound to a test tube. Add 0.75 mL of deionized water in small portions, shaking or vortexing vigorously after each addition. Observe if the solid dissolves. If it is soluble, the compound contains a polar functional group.[11]
- Acid Solubility (for water-insoluble compounds): To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution in portions, mixing well. If the compound dissolves, it indicates the presence of a basic functional group, such as an amine.[11][12]
- Base Solubility (for water-insoluble compounds): To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution. Dissolution suggests the presence of an acidic functional group. A subsequent test with 5% NaHCO₃ can differentiate between strong acids (soluble) and weak acids (insoluble).[11][12]

Protocol for pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is crucial for predicting a compound's behavior at different pH values, which affects its absorption, distribution, and excretion.

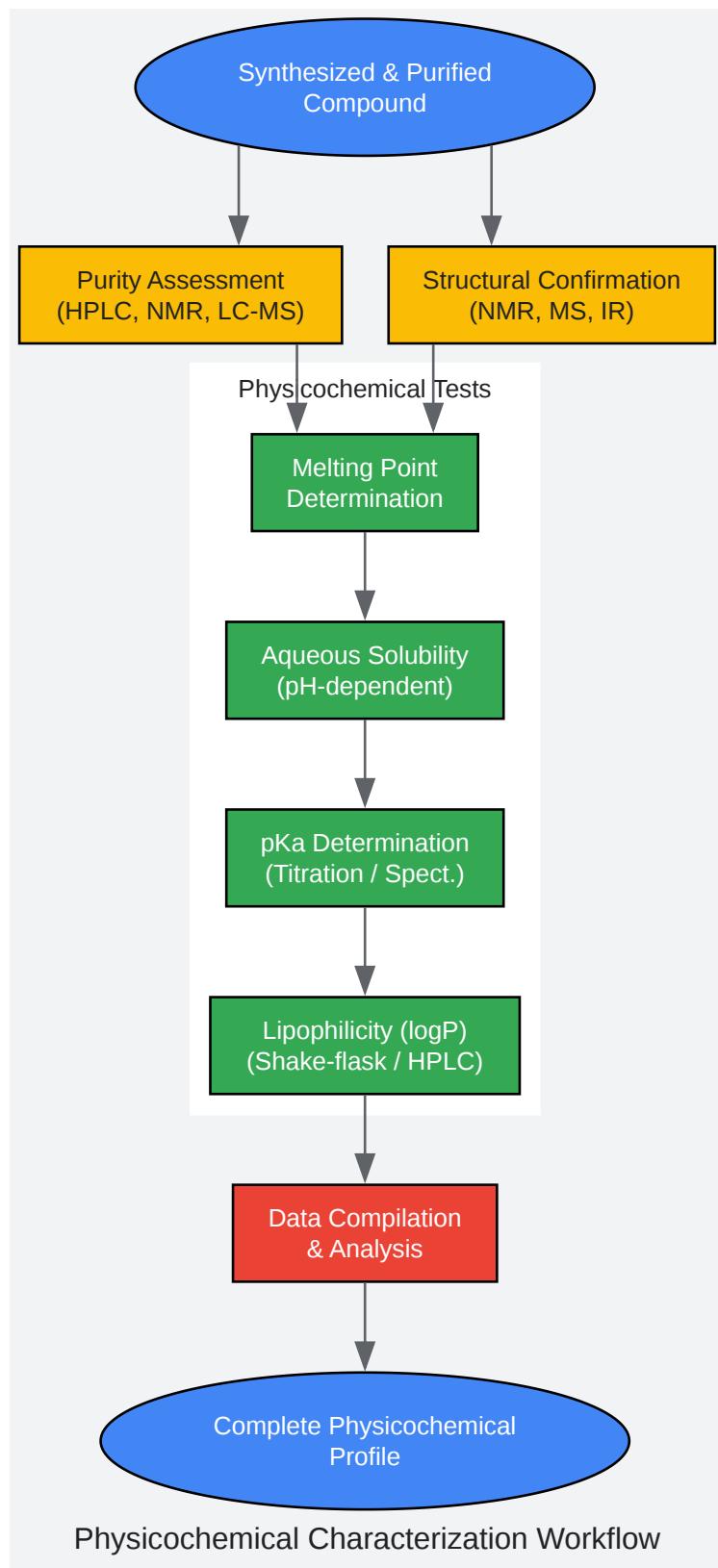
Apparatus:

- Calibrated pH meter and electrode[\[13\]](#)
- Magnetic stirrer and stir bar
- Buret
- Beaker or reaction vessel

Procedure:

- Preparation: Prepare a dilute solution of the compound (e.g., 1 mM in water or a co-solvent if solubility is low). Prepare standardized titrant solutions (e.g., 0.1 M HCl and 0.1 M NaOH).
[\[13\]](#)
- Setup: Place the compound solution in a beaker on a magnetic stirrer and immerse the pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.
[\[13\]](#)
- Titration (for a base like an aminopyridine):
 - Make the solution acidic by adding 0.1 M HCl to a starting pH of approximately 1.8-2.0.
[\[13\]](#)
 - Begin the titration by adding small, precise increments of 0.1 M NaOH from a buret.
 - Record the pH value after each addition, allowing the reading to stabilize.
 - Continue the titration until the pH reaches approximately 12.0-12.5.
[\[13\]](#)
- Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa can be determined from the titration curve. For a basic compound, the pKa corresponds to the

pH at the half-equivalence point, where half of the base has been protonated.[14][15] This is the flattest region of the buffer zone on the titration curve.



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General workflow for physicochemical characterization.

Conclusion

5-(4-Chlorophenyl)pyridin-2-amine is a compound with significant potential as a synthetic intermediate in drug discovery. This guide has consolidated the available structural and predicted physicochemical data. However, a notable gap exists in the literature regarding experimentally determined properties such as melting point, solubility, and pKa. The provided protocols offer standardized methods for researchers to determine these crucial parameters, thereby enabling a more complete and accurate physicochemical profile. Such experimental data is indispensable for advancing the use of this compound in the rational design and development of new pharmaceutical agents.

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